NCI-60 Anticancer Activity Range of the Quinoline–Pyrazoline Scaffold Class
No direct NCI-60 or in vitro anticancer data are available for CAS 923179-41-3. However, the quinoline–4,5-dihydro-1H-pyrazole scaffold class to which this compound belongs has been evaluated by the US National Cancer Institute (NCI). In the study by Ramírez-Prada et al. (2017), fourteen quinoline-based 4,5-dihydro-1H-pyrazoles (including chalcone precursors and N-substituted 2-pyrazolines 9a–f, 10a–f, 11a–f, 12a–f, 13a–f) were selected by the NCI for screening against 60 human cancer cell lines. The most active compounds (chalcones 8a, 8d and pyrazolines 10c, 10d) exhibited GI₅₀ values ranging from 0.28 to 11.7 μM (0.13–6.05 μg/mL) [1]. This establishes a quantitative activity baseline for the scaffold class and indicates that 3-substituted quinoline–pyrazoline hybrids with optimized substitution can achieve sub-micromolar to low micromolar antiproliferative potency. The target compound's unique substitution pattern (C2-Cl; C6,C7-di-OCH₃; C3-furan-2-yl-dihydropyrazole) has not been evaluated in this or any other published screening panel.
| Evidence Dimension | Anticancer potency: NCI-60 full-panel GI₅₀ range |
|---|---|
| Target Compound Data | Not available — no published NCI-60 or in vitro anticancer data exist for CAS 923179-41-3 |
| Comparator Or Baseline | Quinoline-based 4,5-dihydro-1H-pyrazoles (class): GI₅₀ = 0.28–11.7 μM; LC₅₀ = 2.6 to >100 μM. Most active: compounds 10c, 10d [Ramírez-Prada 2017, Table 3] |
| Quantified Difference | Activity remains unknown for the target compound; the class range is ~40-fold within a single congeneric series. |
| Conditions | NCI-60 human tumor cell line panel, 48 h exposure, sulforhodamine B assay. Data from Ramírez-Prada J et al., Eur J Med Chem 2017. |
Why This Matters
The 40-fold GI₅₀ range within a single scaffold demonstrates that even minor structural modifications produce large potency changes; the target compound's untested substitution pattern means its activity cannot be predicted from analogs and must be experimentally determined.
- [1] Ramírez-Prada J, Robledo SM, Vélez ID, Crespo MDP, Quiroga J, Abonia R, Montoya A, Svetaz L, Zacchino S, Insuasty B. Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. Eur J Med Chem. 2017 May 5;131:237-254. doi: 10.1016/j.ejmech.2017.03.016. View Source
